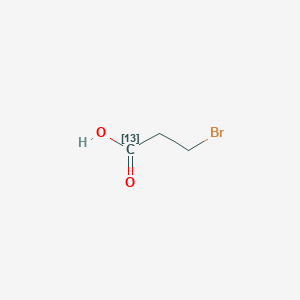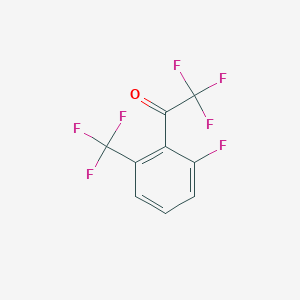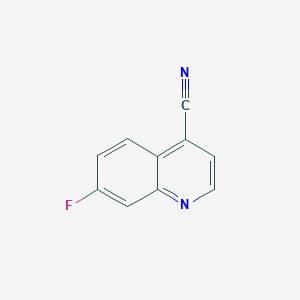
7-Fluoroquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoroquinoline-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H5FN2. It is part of the quinoline family, which is known for its wide range of applications in medicinal and synthetic organic chemistry. The presence of a fluorine atom at the 7th position and a cyano group at the 4th position of the quinoline ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines. This method often employs reagents such as potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride in DMSO or DMF.
Cyclization Reactions: Acid or base catalysts.
Cross-Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine.
Major Products:
Nucleophilic Substitution: Substituted quinolines.
Cyclization Reactions: Fused heterocyclic compounds.
Cross-Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
7-Fluoroquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, agrochemicals, and materials for electronic devices
Mechanism of Action
The mechanism of action of 7-Fluoroquinoline-4-carbonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. For instance, in antimicrobial applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of the fluorine atom enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
7-Fluoro-4-chloroquinoline: Similar structure but with a chlorine atom at the 4th position.
4-Chloro-7-fluoroquinoline-3-carbonitrile: Another derivative with a cyano group at the 3rd position.
Fluoroquinolones: A broader class of compounds known for their antibacterial activity.
Uniqueness: 7-Fluoroquinoline-4-carbonitrile is unique due to the specific positioning of the fluorine and cyano groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and drug development .
Properties
Molecular Formula |
C10H5FN2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
7-fluoroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H |
InChI Key |
FYNXWVGTYVAHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



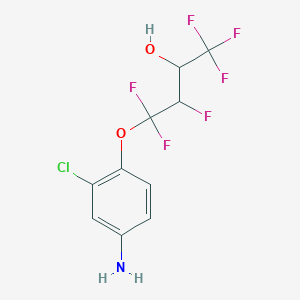

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
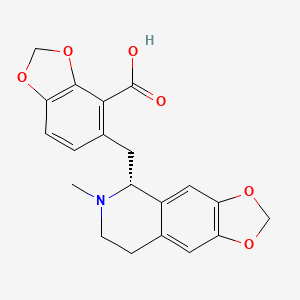
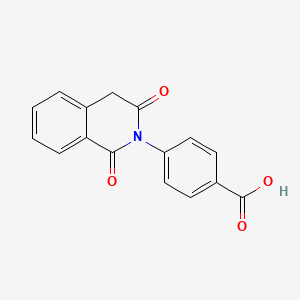
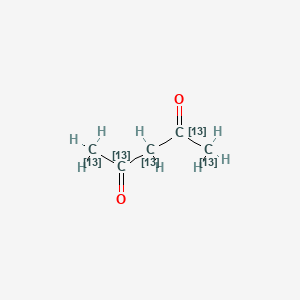
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
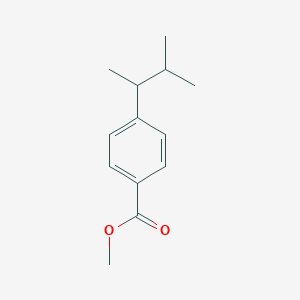
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
